Zoledronic acid-D5

LC-MS/MS Quantitative Bioanalysis Pharmacokinetics

Procure Zoledronic acid-D5 as a research-grade stable isotope-labeled internal standard (SIL-IS) to develop and validate robust LC-MS/MS methods for quantifying zoledronic acid in complex biological samples (plasma, urine, tissue). Its +5 Da mass shift and near-identical physicochemical properties enable precise correction for ion suppression/enhancement, ensuring method accuracy and reproducibility in pharmacokinetic and DMPK studies. Only a deuterated analog that co-elutes with the analyte provides the requisite precision; unlabeled bisphosphonates or structurally distinct analogs are unsuitable for accurate quantification.

Molecular Formula C5H10N2O7P2
Molecular Weight 277.12 g/mol
Cat. No. B12372498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZoledronic acid-D5
Molecular FormulaC5H10N2O7P2
Molecular Weight277.12 g/mol
Structural Identifiers
SMILESC1=CN(C=N1)CC(O)(P(=O)(O)O)P(=O)(O)O
InChIInChI=1S/C5H10N2O7P2/c8-5(15(9,10)11,16(12,13)14)3-7-2-1-6-4-7/h1-2,4,8H,3H2,(H2,9,10,11)(H2,12,13,14)/i1D,2D,3D2,4D
InChIKeyXRASPMIURGNCCH-VXRQXWAGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Zoledronic Acid-D5 Procurement Guide: Baseline Characterization and Structural Identity


Zoledronic acid-D5 is a stable isotope-labeled analog of the third-generation nitrogen-containing bisphosphonate zoledronic acid, wherein five hydrogen atoms are specifically substituted with deuterium . This deuterated isotopologue retains the bisphosphonate pharmacophore responsible for targeting bone mineral and inhibiting farnesyl pyrophosphate synthase (FPPS) [1]. With a molecular formula of C₅H₅D₅N₂O₇P₂ and a nominal mass shift of +5 Da relative to the unlabeled parent, Zoledronic acid-D5 is supplied as a research-grade internal standard, distinct from clinical-grade drug substance .

Why Unlabeled Zoledronic Acid or Alternative Bisphosphonates Cannot Substitute for Zoledronic Acid-D5 in Quantitative Bioanalysis


Generic substitution of Zoledronic acid-D5 with unlabeled zoledronic acid or other structurally distinct bisphosphonates (e.g., alendronate, pamidronate) fails in the context of liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantitation due to matrix effects and ionization variability [1]. The high polarity and metal-chelating nature of bisphosphonates make them exceptionally prone to ion suppression or enhancement in biological matrices [2]. A stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is essential to correct for these signal fluctuations. Only a deuterated analog like Zoledronic acid-D5, which exhibits near-identical extraction recovery and ionization efficiency to the target analyte, can provide the requisite precision and accuracy for method validation in pharmacokinetic studies [3].

Zoledronic Acid-D5: Quantifiable Differentiation Against Unlabeled Zoledronic Acid and Other Internal Standards


Analytical Mass Shift (Δm/z): Zoledronic Acid-D5 vs. Unlabeled Zoledronic Acid

Zoledronic acid-D5 provides a definitive +5 Da mass shift relative to the unlabeled parent zoledronic acid, enabling unambiguous differentiation and quantitation in mass spectrometry . This precise isotopic shift is crucial for selecting multiple reaction monitoring (MRM) transitions, ensuring no spectral overlap with the endogenous analyte [1].

LC-MS/MS Quantitative Bioanalysis Pharmacokinetics

Method Sensitivity: LOD/LOQ in Human Urine and Plasma Using Zoledronic Acid-D5 as Internal Standard

An LC-ESI-MS/MS method employing a deuterated internal standard (synthesized from d4-imidazole, a precursor to Zoledronic acid-D5) was validated for the quantitation of zoledronic acid in human urine and blood plasma, establishing method-specific limits of detection (LOD) and quantification (LOQ) [1]. This demonstrates the successful application of a deuterated internal standard in a complex biological matrix, achieving sensitive quantitation down to the sub-micromolar level.

Method Validation LOD/LOQ Clinical Bioanalysis

Potential Metabolic Stability: Deuterium Kinetic Isotope Effect in Zoledronic Acid-D5

The substitution of hydrogen with deuterium can introduce a kinetic isotope effect (KIE), potentially slowing metabolic degradation. While no head-to-head metabolic stability study for Zoledronic acid-D5 was identified, a closely related deuterated analog, Zoledronic-d3 Acid, was reported to exhibit a 40% extended half-life compared to non-deuterated zoledronic acid in murine models, attributed to reduced CYP450-mediated degradation . This class-level evidence suggests that Zoledronic acid-D5 may similarly possess an altered metabolic profile, making it a valuable tool for probing the pharmacokinetics of zoledronic acid.

Deuterium Isotope Effect Drug Metabolism DMPK

Zoledronic Acid-D5 Application Scenarios for Procurement in Pharmaceutical and Biomedical Research


LC-MS/MS Method Development and Validation for Zoledronic Acid Quantitation in Biological Matrices

Procure Zoledronic acid-D5 as a stable isotope-labeled internal standard (SIL-IS) to develop and validate robust LC-MS/MS methods for quantifying zoledronic acid in complex biological samples (e.g., plasma, urine, tissue homogenates). The compound's +5 Da mass shift and near-identical physicochemical properties to the analyte enable precise correction for matrix effects, ensuring method accuracy and reproducibility in pharmacokinetic and therapeutic drug monitoring studies [1].

In Vitro and In Vivo Pharmacokinetic (DMPK) Studies of Zoledronic Acid and its Analogs

Utilize Zoledronic acid-D5 as a tracer to differentiate exogenously administered drug from endogenous or background signal in DMPK investigations. Its stable isotopic label allows for accurate quantification of zoledronic acid's absorption, distribution, metabolism, and excretion (ADME) without the use of radioactive isotopes, aligning with modern drug discovery workflows .

Investigation of the Deuterium Kinetic Isotope Effect on Bisphosphonate Pharmacology

Employ Zoledronic acid-D5 in head-to-head comparative studies against unlabeled zoledronic acid to explore the impact of deuteration on metabolic stability, enzyme binding kinetics (e.g., FPPS inhibition), and overall pharmacological profile. The compound serves as a key tool for researchers evaluating the potential of deuterated bisphosphonates to improve drug half-life or reduce off-target effects .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Zoledronic acid-D5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.